N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 2H-chromene-2-one core substituted with a methoxy group at position 8 and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 2-hydroxy-2-(thiophen-2-yl)ethyl group, introducing heteroaromatic (thiophene) and hydroxyl substituents. Coumarin derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, with structural variations significantly influencing their bioactivity and physicochemical behavior . The incorporation of thiophene enhances π-π stacking interactions and electronic properties, while the hydroxyl group may contribute to hydrogen bonding, affecting solubility and binding affinity .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-5-2-4-10-8-11(17(21)23-15(10)13)16(20)18-9-12(19)14-6-3-7-24-14/h2-8,12,19H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGXCMBYBWFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromene Scaffold Synthesis
Cyclocondensation of Ethyl Cyanoacetate with Substituted Salicylaldehydes
The 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid precursor is synthesized via cyclocondensation of ethyl cyanoacetate with 2-hydroxy-4-methoxybenzaldehyde under acidic conditions. In a typical procedure, ethyl cyanoacetate reacts with the aldehyde in refluxing ethanol containing ammonium acetate, forming the chromene core through Knoevenagel condensation followed by intramolecular cyclization. The reaction proceeds with a yield of 68–72%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Insights :
- Step 1 : Knoevenagel condensation between the aldehyde’s carbonyl group and ethyl cyanoacetate’s active methylene, facilitated by ammonium acetate as a weak acid catalyst.
- Step 2 : Nucleophilic attack of the phenolic hydroxyl group on the nitrile carbon, forming the chromene ring’s oxygen heterocycle.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using hydrochloric acid (HCl) in ethanol (1:1 v/v) under reflux for 4–6 hours. Quantitative conversion is achieved, as evidenced by the disappearance of the ester’s carbonyl signal at δ 170–172 ppm in the $$^{13}\text{C}$$ NMR spectrum and the appearance of a broad carboxylic acid peak at δ 168–170 ppm.
Carboxamide Formation
Amide Coupling via Activated Intermediates
The carboxylic acid is converted to the carboxamide using two primary strategies:
Chloride Activation with Oxalyl Chloride
The acid is treated with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour, followed by room temperature stirring for 3 hours. The resultant acid chloride is reacted with 2-amino-1-(thiophen-2-yl)ethanol in the presence of triethylamine (TEA) as a base. This method yields the target carboxamide in 58–63% after silica gel chromatography (10–40% ethyl acetate/hexane).
Key Data :
- Reaction Time : 6–8 hours.
- Purification : Column chromatography (R$$_f$$ = 0.35 in ethyl acetate/hexane 1:1).
- Spectroscopic Confirmation :
Direct Aminolysis Using Carbodiimide Coupling
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.5 equiv) at 0°C for 30 minutes, followed by addition of 2-amino-1-(thiophen-2-yl)ethanol (1.1 equiv). The reaction proceeds at room temperature for 12 hours, yielding the product in 65–70% after extraction and recrystallization.
Introduction of the 2-Hydroxy-2-(Thiophen-2-yl)Ethyl Side Chain
Synthesis of 2-Amino-1-(Thiophen-2-yl)Ethanol
The amine component is prepared via epoxide ring-opening of styrene oxide derivatives. A silylated amine (e.g., tert-butyldimethylsilyl-protected ethanolamine) reacts with thiophen-2-ylmethyloxirane in tetrahydrofuran (THF) at 60°C for 24 hours, followed by desilylation with tetrabutylammonium fluoride (TBAF).
Optimization Notes :
Analytical and Process Validation
Purity and Stability Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for storage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxalyl Chloride Activation | 58–63 | 98.5 | Short reaction time |
| Carbodiimide Coupling | 65–70 | 99.2 | Higher yields, minimal byproducts |
| Direct Aminolysis | 50–55 | 97.8 | No need for acid chloride intermediates |
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the thiophene ring could introduce various functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties for use in advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core and thiophene ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- The target compound’s thiophene and hydroxyl groups distinguish it from sulfonamide (12) or tetrahydrofuran-containing analogs . Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to aliphatic substituents.
Physicochemical and Spectral Properties
Table 3: Spectroscopic and Thermal Data
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.39 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 334.39 g/mol |
| Functional Groups | Hydroxy, Methoxy, Amide |
The biological activity of this compound is attributed to its unique functional groups. The hydroxyethyl group can form hydrogen bonds, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins. This interaction may modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- In Vitro Studies : Compounds derived from similar scaffolds have shown cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer effects .
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy:
- Synergistic Effects : Some derivatives have shown synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens, enhancing their efficacy .
- Minimum Inhibitory Concentration (MIC) : Active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, demonstrating strong antibacterial activity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of thiophene-containing compounds, this compound was found to significantly inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 5 µM. Further analysis showed that this compound increased p53 expression levels and activated caspase pathways, confirming its role in promoting apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of derivatives related to this compound. The study reported that one derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .
Q & A
Q. Key Variables :
- Solvent Choice : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Catalysts : Piperidine (5–10 mol%) accelerates imine/amide bond formation .
Basic: How can researchers characterize the molecular structure of this compound?
Methodological Answer:
Spectroscopic Techniques :
- NMR : H and C NMR identify substituents (e.g., thiophene protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 388.1) .
X-ray Crystallography : Using SHELX software for refinement, researchers can resolve the 3D structure, including dihedral angles between the chromene and thiophene moieties .
Computational Analysis : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and validates spectroscopic data .
Basic: What biological activities are hypothesized based on structural analogs?
Methodological Answer:
- Anticancer Activity : Analogous chromene carboxamides inhibit topoisomerase II or tubulin polymerization. The thiophene moiety may enhance DNA intercalation .
- Antimicrobial Effects : The hydroxyethyl group improves solubility, potentially increasing bioavailability against bacterial targets .
- Anti-inflammatory Potential : Methoxy and carboxamide groups in similar compounds modulate COX-2 enzyme activity .
Note : Direct biological studies on this compound are limited; in vitro assays (e.g., MTT for cytotoxicity) are recommended for validation .
Advanced: How can computational methods like DFT predict electronic properties and reactivity?
Methodological Answer:
DFT Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., thiophene sulfur as a reactive site) .
- Reactivity Descriptors : Global hardness (η) and electrophilicity index (ω) predict susceptibility to nucleophilic attack .
Validation : Compare computed IR spectra with experimental data to confirm functional group assignments .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Multi-Technique Cross-Validation :
- Overlay H NMR peaks with DFT-predicted chemical shifts to confirm assignments .
- Use HSQC and HMBC to resolve ambiguous coupling in crowded spectra (e.g., overlapping thiophene and chromene signals) .
Crystallographic Refinement : SHELX-based refinement resolves discrepancies in bond lengths/angles from XRD data .
Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interactions that may shift peaks .
Advanced: How can reaction yields be optimized for this compound?
Methodological Answer:
Key Parameters :
- Temperature : Maintain 70–80°C during amide coupling to balance kinetics and decomposition .
- Catalyst Loading : 10 mol% piperidine maximizes imine formation without side products .
- Ultrasound Irradiation : Reduces reaction time by 50% via enhanced mixing and energy transfer .
Work-Up : Use cold ethanol for precipitation to minimize impurity carryover .
Advanced: How does the thiophene moiety influence pharmacokinetics?
Methodological Answer:
Lipophilicity : Thiophene’s aromaticity increases logP, enhancing blood-brain barrier permeability compared to furan analogs .
Metabolic Stability : Sulfur atoms may slow cytochrome P450-mediated oxidation, extending half-life .
Target Interactions : π-π stacking with aromatic residues in enzymes (e.g., kinase ATP-binding pockets) improves binding affinity .
Advanced: What in silico approaches study target interactions?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to dock the compound into protein targets (e.g., EGFR kinase). The thiophene group shows strong van der Waals interactions with hydrophobic pockets .
MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes .
Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors from hydroxyethyl group) for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
